molecular formula C12H15N B2844195 2,2-Dimethyl-4-phenylbutanenitrile CAS No. 75490-38-9

2,2-Dimethyl-4-phenylbutanenitrile

Cat. No.: B2844195
CAS No.: 75490-38-9
M. Wt: 173.259
InChI Key: GPPPIEMCGLFONH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenylbutanenitrile is an organic compound with the molecular formula C12H15N It is characterized by a nitrile group attached to a butane chain, which also contains a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-4-phenylbutanenitrile can be synthesized through several methods. One common approach involves the hydrocyanation of olefins using tosyl cyanide in the presence of a cobalt catalyst . The reaction typically proceeds under reflux conditions with argon or nitrogen atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrocyanation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-phenylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

2,2-Dimethyl-4-phenylbutanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-phenylbutanenitrile largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the transfer of hydride ions. In electrophilic aromatic substitution, the phenyl group acts as a nucleophile, attacking electrophilic species to form substituted products.

Comparison with Similar Compounds

    2,2-Dimethyl-4-oxo-4-phenylbutanenitrile: Similar structure but with an additional oxo group.

    4-Phenylbutanenitrile: Lacks the two methyl groups at the 2-position.

    2-Phenylbutanenitrile: Lacks the two methyl groups and has a different substitution pattern on the butane chain.

Uniqueness: 2,2-Dimethyl-4-phenylbutanenitrile is unique due to the presence of both a phenyl group and two methyl groups on the butane chain, which can influence its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for various synthetic applications and research studies.

Properties

IUPAC Name

2,2-dimethyl-4-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPPIEMCGLFONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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